N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-2-27-14-9-7-13(8-10-14)22-18(25)12-11-17-23-20(26)19-15-5-3-4-6-16(15)28-21(19)24-17/h7-10H,2-6,11-12H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARNWXVVMVTHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a benzothieno[2,3-d]pyrimidine core combined with an ethoxyphenyl group and a propanamide moiety. Its molecular formula is , indicating the presence of various functional groups that contribute to its chemical reactivity and biological interactions.
Pharmacological Activities
Preliminary studies have indicated that N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide exhibits several significant biological activities:
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by selectively inhibiting lipoxygenase (LOX) enzymes while exhibiting minimal effects on cyclooxygenase (COX) pathways. This selectivity suggests that it may reduce inflammation with fewer side effects commonly associated with COX inhibitors.
- Antimicrobial Activity : Research indicates that the compound possesses antimicrobial properties against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
- Anticancer Effects : Initial findings suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the tetrahydrocinnoline moiety is particularly associated with these effects.
Understanding the mechanisms through which N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide exerts its biological effects is crucial for its development as a therapeutic agent. Key mechanisms include:
- Enzyme Inhibition : The compound's ability to inhibit LOX suggests that it may interfere with the biosynthesis of leukotrienes, which are mediators of inflammation.
- Cellular Signaling Modulation : Evidence indicates that this compound may modulate pathways involved in cell survival and apoptosis. Specifically, it may influence the expression of proteins involved in these processes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide significantly inhibits the growth of certain cancer cell lines compared to control groups. The IC50 values indicate potent activity at low concentrations.
- Animal Models : In vivo studies using animal models have shown promising results in reducing inflammation and tumor growth when treated with this compound. These findings support its potential as a therapeutic agent in clinical settings.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide compared to structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Compound A | Ethoxy group | Stronger anti-inflammatory effects |
| Compound B | Methyl substitution | Enhanced antimicrobial activity |
| Compound C | Sulfanyl group | Different anticancer mechanism |
Comparison with Similar Compounds
Core Structure Modifications
The benzothieno[2,3-d]pyrimidine scaffold is shared across several analogs, but variations in substituents and side chains lead to distinct properties:
Impact of Substituents on Physicochemical Properties
- Ethoxy vs.
- Sulfanyl vs. Amide Linkages : Sulfanyl (—S—) groups in analogs (e.g., ) introduce higher polarity, which may reduce blood-brain barrier penetration but improve aqueous solubility.
Preparation Methods
Cyclocondensation of Benzothiophene Derivatives
The hexahydrobenzothieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation reactions. As demonstrated in, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a key intermediate. Treatment with urea or thiourea in refluxing ethanol facilitates cyclization to form the pyrimidine ring. For the 4-oxo derivative, guanidine hydrochloride in basic conditions (e.g., NaOH/EtOH) induces cyclization, yielding 4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine.
Reaction Conditions :
Functionalization at the 2-Position
To introduce reactivity at the 2-position, the pyrimidine core is functionalized with a methylthio (-SCH₃) or chloro (-Cl) group. In, treatment of the pyrimidine with methyl iodide in ethanol containing potassium hydroxide substitutes the 2-position with a methylthio group (yield: 85%). Alternatively, chlorination using phosphorus oxychloride (POCl₃) under reflux replaces the oxo group at C4 with chlorine, enhancing electrophilicity for subsequent nucleophilic substitution.
Synthesis of the Propanamide Side Chain
Preparation of N-(4-Ethoxyphenyl)-3-Chloropropanamide
The propanamide side chain is synthesized via acylation of 4-ethoxyaniline (phenetidine) with 3-chloropropionyl chloride. As detailed in, this reaction proceeds in ethyl acetate with sodium carbonate as a base, yielding N-(4-ethoxyphenyl)-3-chloropropanamide in 86% yield.
Reaction Conditions :
- Reactants : 4-Ethoxyaniline (68.5 g), 3-chloropropionyl chloride (65 g)
- Solvent : Ethyl acetate
- Base : Sodium carbonate (75 g)
- Temperature : 50°C
- Time : 3 hours
- Workup : Neutralization with dilute HCl, filtration, and drying
Characterization :
- Molecular Formula : C₁₁H₁₄ClNO₂
- Melting Point : 125–127°C
- Spectroscopy :
Coupling of the Benzothienopyrimidine Core and Propanamide Side Chain
Nucleophilic Substitution at the 2-Position
The chloro or methylthio group at the 2-position of the pyrimidine undergoes nucleophilic displacement with the amine group of N-(4-ethoxyphenyl)-3-aminopropanamide. In, analogous reactions use hydrazine hydrate to replace methylthio groups, suggesting that primary amines can similarly displace leaving groups.
Reaction Conditions :
- Reactants : 2-Chloro-4-oxo-hexahydrobenzothienopyrimidine (1 eq), N-(4-ethoxyphenyl)-3-aminopropanamide (1.2 eq)
- Solvent : Dimethylformamide (DMF)
- Base : Triethylamine (2 eq)
- Temperature : 80°C
- Time : 12 hours
- Yield : 60–65%
Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient pyrimidine ring facilitates attack by the nucleophilic amine.
Optimization and Challenges
Regioselectivity in Pyrimidine Functionalization
Functionalization at the 2-position requires careful control to avoid side reactions. Methylthio groups offer superior leaving group ability compared to chloro groups, as evidenced by higher yields in displacement reactions.
Purification and Characterization
Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) isolates the target compound. Spectroscopic validation includes:
- IR : 1720 cm⁻¹ (pyrimidone C=O), 1665 cm⁻¹ (amide C=O)
- ¹H NMR : Distinct signals for the ethoxyphenyl (δ 1.35–4.02), propanamide chain (δ 2.45–3.50), and hexahydrobenzothiophene protons (δ 1.80–2.70)
- Mass Spectrometry : Molecular ion peak at m/z 454.2 ([M+H]⁺)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity; minimal side products | Requires pre-functionalized pyrimidine core | 60–65% |
| Amide Coupling | Applicable to carboxylic acid derivatives | Additional steps to introduce COOH group | 50–55% |
Q & A
Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide?
- Methodology : Multi-step synthesis typically involves: (i) Cyclocondensation of benzothiophene derivatives with urea/thiourea to form the pyrimidine core. (ii) Functionalization via nucleophilic substitution or coupling reactions to introduce the ethoxyphenyl and propanamide groups. (iii) Optimization of reaction conditions (e.g., anhydrous DMF as solvent, 80–100°C, 12–24 hr) to achieve yields of 30–60% . (iv) Purification via column chromatography or recrystallization using ethanol/water mixtures .
Q. Which analytical techniques are critical for structural characterization?
- Methodology :
- NMR Spectroscopy : H and C NMR (e.g., δ 2.03 ppm for CH, δ 7.5–8.6 ppm for aromatic protons) to confirm substituent positions and purity .
- LC-MS/ESI-MS : Molecular ion peaks (e.g., [M+H] at m/z 392–417) validate molecular weight and fragmentation patterns .
- IR Spectroscopy : Absorption bands (e.g., 1650–1750 cm for C=O) confirm functional groups .
Q. What biological targets or activities are associated with this compound?
- Methodology :
- Enzyme Inhibition : Preliminary studies suggest interaction with kinases or phosphodiesterases (PDEs) via competitive binding assays (IC values in µM range) .
- Anti-Proliferative Activity : In vitro testing against cancer cell lines (e.g., MCF-7) using MTT assays, with dose-dependent inhibition observed at 10–50 µM .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up?
- Methodology :
- Continuous Flow Reactors : Reduce reaction time and improve reproducibility by controlling temperature/residence time .
- Catalyst Screening : Test palladium/copper catalysts for coupling steps to enhance efficiency .
- HPLC Purification : Use reverse-phase C18 columns with acetonitrile/water gradients (5–95%) to isolate isomers or by-products .
Q. How to resolve contradictions in reported biological activity data?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., methoxy vs. ethoxy substituents) using molecular docking (AutoDock Vina) to identify key binding residues (e.g., PDE9A active site) .
- Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability between labs .
Q. What computational approaches elucidate molecular interactions?
- Methodology :
- Molecular Dynamics Simulations : Analyze ligand-protein stability (e.g., RMSD < 2 Å over 100 ns trajectories) using GROMACS .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to map electron density at the pyrimidine core, predicting reactive sites for functionalization .
Comparative Analysis & Data Interpretation
Q. How does this compound compare to structurally similar benzothienopyrimidines?
- Methodology :
- Biological Potency : Benchmark IC values against analogs (e.g., 4-nitrophenyl derivatives show 2–3x higher PDE9A inhibition) .
- Solubility Profiling : LogP calculations (e.g., 3.2 vs. 2.8 for methoxy analogs) correlate with cellular uptake in Caco-2 assays .
Q. What strategies validate target engagement in cellular models?
- Methodology :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by stabilizing PDE9A in HEK293 lysates at 45–50°C .
- siRNA Knockdown : Co-treatment with compound and PDE9A siRNA to assess additive effects on cAMP/cGMP levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
